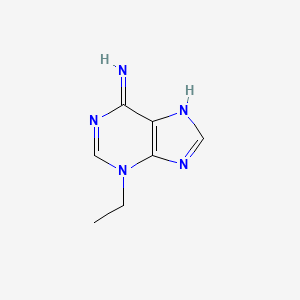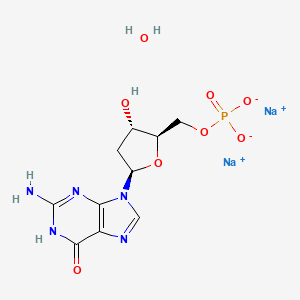
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate
概要
説明
2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate, also known as 2’-Deoxy-5’-guanylic acid disodium salt or 5’-dGMP disodium salt, is a naturally occurring nucleotide involved in DNA synthesis . It is used as a substrate of guanylate kinases to generate dGDP, which in turn is phosphorylated to dGTP .
Synthesis Analysis
This compound is a reactant involved in various processes such as the analysis of self-assembling in solution, nucleation/growth of G-quadruplexes, nucleophilic trapping, and reductive alkylation .Molecular Structure Analysis
The empirical formula of this compound is C10H12N5Na2O7P . The molecular weight on an anhydrous basis is 391.18 . The InChI key is HQSJCEYJAGVPJG-BIHLCPNHSA-L .Chemical Reactions Analysis
As a reactant, this compound is involved in various chemical reactions. It plays a role in the analysis of self-assembling in solution, the nucleation and growth of G-quadruplexes, nucleophilic trapping, and reductive alkylation .Physical And Chemical Properties Analysis
This compound appears as a solid and is soluble in water . The melting point is >245°C (decomposition) .科学的研究の応用
Role in Drug Development and Disease Treatment
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate plays a crucial role in the development of drugs targeting specific biochemical pathways. For instance, Forodesine, a potent inhibitor of purine nucleoside phosphorylase (PNP), demonstrates significant promise in treating hematologic malignancies. This application hinges on the compound's ability to disrupt DNA synthesis by increasing 2'-deoxyguanosine levels, which is converted to its triphosphate form in target cells, leading to cytotoxicity in lymphoid neoplasms (A. Al-Kali et al., 2010).
Biomarker for Oxidative Stress
The compound also serves as a biomarker for oxidative stress and diseases associated with it. Research indicates its dual role: not only as a mutagenic agent but also involved in regulating gene expression, DNA repair processes, controlling inflammatory and autoimmune reactions, and activating antioxidant systems. This multifaceted role suggests its potential as a therapeutic agent (N. Marmiy & D. Esipov, 2015).
Insights into Nucleic Acid Dynamics
Studies on fluorinated pyrimidines, such as 5-Fluorouracil, highlight the importance of this compound in understanding nucleic acid dynamics. These insights are crucial for developing targeted cancer treatments, illustrating how modifications to nucleoside analogs can impact DNA and RNA structure, influencing therapeutic outcomes (W. Gmeiner, 2020).
Advancements in Nucleotide Synthesis
Recent trends in nucleotide synthesis showcase the importance of 2'-deoxyguanosine derivatives in creating nucleotides and their analogs for therapeutic and research purposes. These developments underscore the challenge of devising a universal methodology compatible with a wide array of nucleoside analogs, highlighting the compound's significance in biochemical research (B. Roy et al., 2016).
Contribution to Biochemical Research
The compound's role extends to various biochemical research areas, including its involvement in studying DNA damage mechanisms, the development of antileukemic drugs, and understanding the biochemical basis of diseases like hepatitis B. For example, Entecavir, a novel nucleoside analogue of 2'-deoxyguanosine, shows efficacy in treating chronic hepatitis B by inhibiting viral replication, demonstrating the compound's utility in developing antiviral therapies (D. M. Robinson et al., 2006).
作用機序
Target of Action
The primary target of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is guanylate kinase . Guanylate kinase is an enzyme that catalyzes the phosphorylation of guanosine monophosphate (GMP) to guanosine diphosphate (GDP). This reaction is a crucial step in the purine metabolism pathway, which is essential for DNA and RNA synthesis .
Mode of Action
2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate interacts with its target, guanylate kinase, by serving as a substrate . The enzyme guanylate kinase catalyzes the conversion of this compound to 2’-Deoxyguanosine-5’-diphosphate . This reaction is part of the larger process of DNA synthesis, where the generated 2’-Deoxyguanosine-5’-diphosphate is further phosphorylated to form 2’-Deoxyguanosine-5’-triphosphate, a building block for DNA .
Biochemical Pathways
The interaction of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate with guanylate kinase is part of the purine metabolism pathway . This pathway is responsible for the synthesis and degradation of purines, which are key components of nucleic acids. The conversion of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate to 2’-Deoxyguanosine-5’-diphosphate, and eventually to 2’-Deoxyguanosine-5’-triphosphate, is a crucial step in the synthesis of DNA .
Result of Action
The result of the action of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is the production of 2’-Deoxyguanosine-5’-diphosphate and eventually 2’-Deoxyguanosine-5’-triphosphate . These molecules are essential for DNA synthesis, and thus, the compound plays a critical role in cell proliferation and the maintenance of genetic integrity .
Safety and Hazards
生化学分析
Biochemical Properties
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate serves as a substrate for guanylate kinases, which convert it to 2’-deoxyguanosine diphosphate (dGDP). This conversion is essential for the synthesis of 2’-deoxyguanosine triphosphate (dGTP), a nucleotide required for DNA replication and repair . The compound interacts with various enzymes, including DNA polymerases and exonucleases, facilitating DNA synthesis and proofreading. Additionally, it can form hydrogen bonds with complementary nucleotides, contributing to the stability of the DNA double helix .
Cellular Effects
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate influences several cellular processes. It is incorporated into DNA during replication, ensuring the accurate transmission of genetic information. The compound also affects cell signaling pathways by participating in the synthesis of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in signal transduction . Furthermore, it plays a role in gene expression regulation by modulating the activity of transcription factors and other DNA-binding proteins .
Molecular Mechanism
At the molecular level, 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate exerts its effects through various mechanisms. It binds to DNA polymerases, facilitating the addition of nucleotides to the growing DNA strand during replication . The compound also interacts with exonucleases, which remove mismatched nucleotides, ensuring the fidelity of DNA synthesis . Additionally, it can inhibit or activate specific enzymes involved in nucleotide metabolism, thereby influencing cellular nucleotide pools and DNA synthesis rates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that it can influence cellular function by altering DNA synthesis rates and nucleotide pools . In vitro and in vivo experiments have demonstrated that prolonged exposure to the compound can lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate vary with different dosages in animal models. Low doses are generally well-tolerated and can enhance DNA synthesis and repair . High doses may lead to toxic effects, including DNA damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing adverse effects .
Metabolic Pathways
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is involved in several metabolic pathways. It is phosphorylated by guanylate kinases to form dGDP, which is further converted to dGTP . This nucleotide is essential for DNA synthesis and repair. The compound also participates in the salvage pathway of nucleotide metabolism, where it is recycled to maintain cellular nucleotide pools . Additionally, it can influence metabolic flux by modulating the activity of enzymes involved in nucleotide synthesis and degradation .
Transport and Distribution
Within cells, 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is transported and distributed through various mechanisms. It can be taken up by cells via nucleotide transporters and is distributed to different cellular compartments, including the nucleus and mitochondria . The compound can also bind to specific proteins, facilitating its transport and localization within the cell . Its distribution is influenced by factors such as cellular energy status and nucleotide demand .
Subcellular Localization
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is localized in various subcellular compartments, including the nucleus, where it is incorporated into DNA . It can also be found in the mitochondria, where it participates in mitochondrial DNA synthesis and repair . The compound’s activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments . These modifications can affect its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;1H2/q;2*+1;/p-2/t4-,5+,6+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSJCEYJAGVPJG-BIHLCPNHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33430-61-4 | |
| Record name | 2'-deoxyguanosine 5'-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1436527.png)
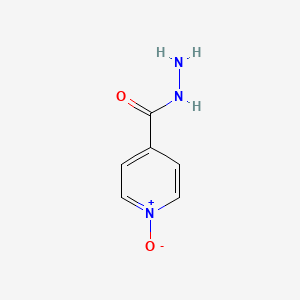
![N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B1436529.png)
![7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436531.png)

![1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone](/img/structure/B1436536.png)
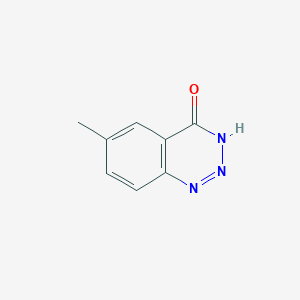
![Cobalt;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;hydrate](/img/structure/B1436540.png)
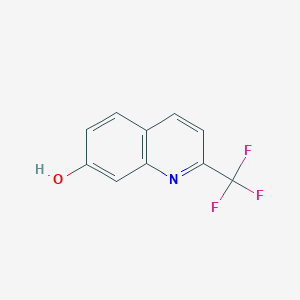
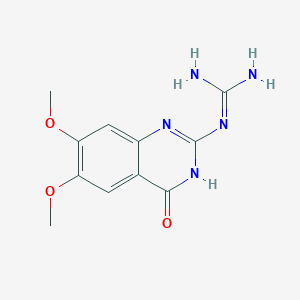
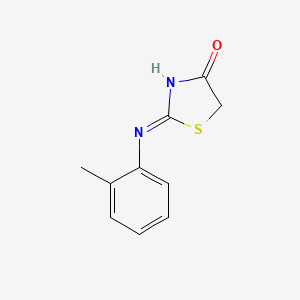
![1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436546.png)
![2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1436548.png)
